molecular formula C11H13ClN2O3 B3899589 N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B3899589
M. Wt: 256.68 g/mol
InChI Key: MSQDVNANKXVXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHIR-99021, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.

Mechanism of Action

N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide inhibits GSK-3 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. GSK-3 inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It promotes the survival and proliferation of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the survival and differentiation of neuronal cells and promote the regeneration of axons. This compound has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide is its specificity for GSK-3, which allows for the investigation of the role of GSK-3 in various biological processes. It has also been shown to be stable and have a long half-life, which makes it suitable for in vitro and in vivo experiments. However, this compound has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide in scientific research. One direction is the investigation of the role of GSK-3 in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Another direction is the development of more specific and potent inhibitors of GSK-3, which may have fewer off-target effects. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively used in scientific research to investigate the role of GSK-3 in various biological processes. It has been shown to promote the survival and proliferation of embryonic stem cells and induce their differentiation into various cell types. This compound has also been used to study the role of GSK-3 in cancer biology, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-4-1-2-5-9(8)14-11(17)10(16)13-6-3-7-15/h1-2,4-5,15H,3,6-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDVNANKXVXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.